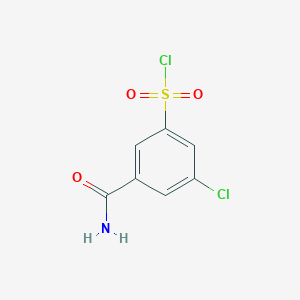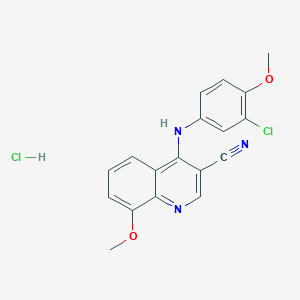![molecular formula C7H11N3O B2670246 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one CAS No. 99645-86-0](/img/structure/B2670246.png)
1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one is a heterocyclic compound with a bicyclic structure. It is known for its versatility in various chemical reactions and applications in scientific research. This compound is often used as a base or catalyst in organic synthesis due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one can be synthesized through several methods. One common method involves the reaction of guanidine hydrochloride with 1,3-diaminopropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the compound can be produced using a continuous flow process where the reactants are mixed and heated in a reactor. This method allows for better control over reaction conditions and yields a higher purity product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Produces corresponding N-oxides.
Reduction: Yields amine derivatives.
Substitution: Forms substituted pyrimidinones.
Applications De Recherche Scientifique
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug design due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one involves its ability to act as a base or nucleophile in chemical reactions. It can deprotonate acidic substrates or participate in nucleophilic attacks on electrophilic centers. The compound’s bicyclic structure allows it to stabilize transition states and intermediates, making it an effective catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine: Similar structure but with a methyl group at the 1-position.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Another bicyclic compound with similar catalytic properties.
Uniqueness
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one is unique due to its specific bicyclic structure, which provides enhanced stability and reactivity in various chemical reactions. Its ability to act as both a base and a nucleophile makes it a versatile compound in organic synthesis.
Propriétés
IUPAC Name |
1,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-6-2-5-10-4-1-3-8-7(10)9-6/h1-5H2,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURNDCHHXZWRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NC(=O)CCN2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2670166.png)


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2670170.png)


![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2670174.png)

![6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2670176.png)
![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)
![1-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2670179.png)
![[(2S)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2670180.png)
![(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2670186.png)
